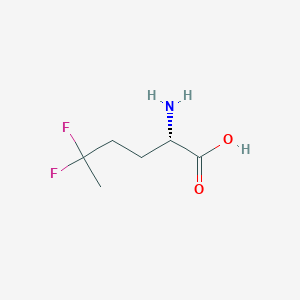

L-Norleucine, 5,5-difluoro-

Description

Significance of Fluorine in Biomolecules and Biological Systems

Fluorine, the most electronegative element, possesses a unique combination of properties that make it highly valuable in the design of biomolecules. nih.govnumberanalytics.com Its small size, comparable to a hydrogen atom, means that its substitution for hydrogen often results in minimal steric perturbation. tandfonline.com However, the strong carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, imparts exceptional stability to the molecule. nih.govbeilstein-journals.org This high polarity of the C-F bond can significantly alter the electronic properties of a molecule, influencing its conformation, acidity/basicity, and interactions with other molecules. tandfonline.comresearchgate.netfu-berlin.de The introduction of fluorine can therefore modulate the biochemical and biophysical properties of peptides and proteins. researchgate.netnih.gov

Overview of Non-Canonical Amino Acids (ncAAs) in Protein Science

The genetic code in most organisms encodes for 20 standard, or canonical, amino acids. However, nature's repertoire extends to over 900 non-canonical amino acids (ncAAs), which are not genetically encoded but play crucial roles in various biological processes. mdpi.comencyclopedia.pub In the realm of protein science, the ability to incorporate ncAAs into proteins has expanded dramatically, with over 250 ncAAs now able to be integrated into recombinant proteins. frontiersin.org This has opened up a vast array of possibilities for studying protein structure and function with atomic-level precision, as well as for creating novel protein-based materials and therapeutics. frontiersin.orgcaltech.edu These ncAAs can introduce new chemical functionalities, act as probes for molecular interactions, or confer resistance to proteolytic degradation. mdpi.commdpi.com

Rationale for Incorporating Fluorinated Analogs into Peptides and Proteins

The incorporation of fluorinated amino acids into peptides and proteins is a powerful strategy in protein engineering. nih.govnih.govrsc.org This technique allows for the creation of protein variants with enhanced stability, altered activity, and unique spectroscopic properties. nih.govresearchgate.net The rationale behind this approach is multifaceted, encompassing the modulation of key biochemical properties and the introduction of a sensitive spectroscopic probe.

Fluorination can significantly impact the hydrophobicity of an amino acid side chain. While the effect is complex and not always predictable, the introduction of fluorine can either increase or decrease hydrophobicity depending on the specific context and the number of fluorine atoms. rsc.org This modulation of hydrophobicity can, in turn, influence protein folding, stability, and protein-protein interactions. nih.goved.ac.uk Furthermore, the stereoelectronic effects of the C-F bond can impose conformational constraints on the amino acid side chain and the peptide backbone, allowing for precise control over the three-dimensional structure of proteins. nih.gov

The fluorine-19 (¹⁹F) nucleus is an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy. ed.ac.uk It has a spin of 1/2, a high gyromagnetic ratio, and 100% natural abundance, making it a highly sensitive nucleus for NMR detection. ed.ac.ukanu.edu.au Crucially, since organofluorine compounds are extremely rare in biological systems, ¹⁹F NMR spectra of proteins containing fluorinated amino acids are free from background signals. ed.ac.ukrsc.org The chemical shift of the ¹⁹F nucleus is also highly sensitive to its local environment, providing detailed information about protein conformation, dynamics, and interactions with other molecules. ed.ac.ukanu.edu.aunih.govacs.org This has made ¹⁹F NMR a valuable tool for studying protein folding, ligand binding, and in-cell protein-protein interactions. ed.ac.ukacs.org

Structure

3D Structure

Properties

Molecular Formula |

C6H11F2NO2 |

|---|---|

Molecular Weight |

167.15 g/mol |

IUPAC Name |

(2S)-2-amino-5,5-difluorohexanoic acid |

InChI |

InChI=1S/C6H11F2NO2/c1-6(7,8)3-2-4(9)5(10)11/h4H,2-3,9H2,1H3,(H,10,11)/t4-/m0/s1 |

InChI Key |

SWIBLJLNQYWHHA-BYPYZUCNSA-N |

Isomeric SMILES |

CC(CC[C@@H](C(=O)O)N)(F)F |

Canonical SMILES |

CC(CCC(C(=O)O)N)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for L Norleucine, 5,5 Difluoro and Derivatives

Stereoselective Synthesis Approaches for Difluorinated Amino Acids

Achieving the correct stereochemistry at the α-carbon is a critical challenge in the synthesis of non-proteinogenic amino acids like 5,5-difluoro-L-norleucine. Several robust strategies have been developed for the asymmetric synthesis of α-amino acids containing difluoroalkyl groups.

Fluorination of Chiral Precursors : One common approach involves the difluorination of a carbonyl group within a chiral molecule derived from the "chiral pool." nih.gov For instance, a precursor synthesized from a naturally occurring chiral molecule like L-isoascorbic acid can undergo Swern oxidation to form a ketone, which is then subjected to difluorination using reagents like diethylaminosulfur trifluoride (DAST). nih.govmdpi.com This method transfers the stereochemistry of the starting material to the final product.

Asymmetric Catalysis : Transition-metal catalysis offers a powerful method for enantioselective synthesis. For example, copper-catalyzed asymmetric difluoromethylation has been reported for the synthesis of chiral α-difluorinated amino acids. nih.govmdpi.com This approach utilizes a difluorocarbene generated in situ to react with a substrate in the presence of a chiral ligand, thereby inducing high enantioselectivity.

Chiral Auxiliary-Based Methods : Chiral auxiliaries are widely used to direct stereoselective transformations. A prominent strategy involves the use of chiral nickel(II) complexes of glycine (B1666218) Schiff bases. chemrxiv.orgresearchgate.netacademie-sciences.frresearchgate.net The chiral complex serves as a glycine equivalent, which can be alkylated with a suitable electrophile. The steric environment created by the chiral ligand directs the alkylation to one face of the complex, resulting in high diastereoselectivity. Subsequent hydrolysis removes the auxiliary and the metal, yielding the enantiomerically enriched amino acid. chemrxiv.orgacademie-sciences.fr This method is particularly effective for gram-scale synthesis. chemrxiv.org

Precursor Chemistry and Functional Group Elaboration

The synthesis of 5,5-difluoro-L-norleucine can be accomplished through the strategic elaboration of functional groups from readily available starting materials. A facile synthesis has been developed that avoids the use of highly toxic and hazardous fluorinating agents like hydrogen fluoride (B91410) (HF) and sulfur tetrafluoride (SF4), which were employed in earlier routes. clockss.org

A key precursor in a more modern approach is a methyl ketone derived from a commercially available amino acid. The synthesis involves transforming the side chain of an L-amino acid derivative into a ketone, which is then difluorinated. This functional group transformation is a critical step in installing the CF2 moiety. clockss.org The CF2 group is often used as an isostere for other atoms or groups; in the case of 5,5-difluoro-L-norleucine, it is designed as a stable mimic of the sulfur atom in methionine, as its van der Waals size is similar and it is resistant to the oxidation that methionine can undergo in physiological conditions. clockss.org

Protecting Group Strategies for Incorporation into Peptides

The two predominant strategies used in SPPS are the Boc/Bn and Fmoc/tBu methods. researchgate.net

Boc Protection : The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group used for the α-amino function. researchgate.netcreative-peptides.com It is typically removed with a moderately strong acid like trifluoroacetic acid (TFA). iris-biotech.de The synthesis of N-Boc-5,5-difluoro-L-norleucine (Boc-F2Nle-OH) has been reported, making it suitable for solution-phase synthesis or the Boc/Bn SPPS strategy. clockss.org

Fmoc Protection : The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, also for the α-amino function. researchgate.netcreative-peptides.com It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in an organic solvent. iris-biotech.decreative-peptides.com N-Fmoc-5,5-difluoro-L-norleucine can be prepared from the Boc-protected version by first removing the Boc group with a strong acid (e.g., 4 M HCl in dioxane) and then reacting the resulting free amine with an Fmoc-donating reagent like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). clockss.org This Fmoc-protected derivative is ideal for the widely used Fmoc/tBu SPPS methodology. clockss.org

These protected forms of 5,5-difluoro-L-norleucine can be readily utilized for peptide synthesis in both solution-phase and solid-support methods. clockss.org

| Protecting Group | Abbreviation | Target Functional Group | Cleavage Condition | Strategy |

| tert-Butyloxycarbonyl | Boc | α-Amino | Acid (e.g., TFA) | Boc/Bn |

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | Base (e.g., Piperidine) | Fmoc/tBu |

| tert-Butyl | tBu | Side Chain (Carboxyl, Hydroxyl) | Acid (e.g., TFA) | Fmoc/tBu |

| Benzyl | Bn | Side Chain (Carboxyl, Hydroxyl) | Strong Acid (e.g., HF) | Boc/Bn |

Derivatization for Bioconjugation and Probe Development

Derivatization of amino acids is a key strategy for developing molecular probes, bioconjugates, and prodrugs. While specific examples of 5,5-difluoro-L-norleucine being derivatized for these purposes are not extensively detailed, the principles can be understood from related norleucine analogs, such as 6-diazo-5-oxo-L-norleucine (DON).

Prodrug strategies for DON have been developed to enhance its therapeutic index by improving targeted delivery and limiting systemic toxicity. nih.govresearchgate.net These strategies involve attaching "promoieties" to the amino acid, often at the α-amino group, to create a temporarily inactive compound. nih.gov These prodrugs are designed to circulate in an inert form and then undergo enzymatic cleavage at a specific site (e.g., a tumor) to release the active drug. nih.gov For example, DON has been derivatized with substituted acetylated lysine (B10760008) residues to target it to tumors. nih.gov Such derivatization can enhance properties like lipophilicity and cell permeability or be designed to improve delivery across the blood-brain barrier. nih.govresearchgate.net

This same concept of derivatization could be applied to 5,5-difluoro-L-norleucine. By modifying its α-amino or α-carboxyl group, it could be conjugated to fluorescent tags, biotin, or other reporter molecules to create probes for studying biological systems. Furthermore, the presence of fluorine atoms makes fluorinated amino acids like 5,5-difluoro-L-norleucine inherently useful as ¹⁹F NMR probes for investigating protein conformation, dynamics, and interactions without the need for further derivatization. academie-sciences.fr

Incorporation into Peptides and Proteins

Strategies for Non-Canonical Amino Acid Incorporation

The selection of an incorporation strategy depends on the research goal, whether it is to study the global effects of substituting a particular residue or to probe the function of a single amino acid position within a protein.

A straightforward method for the extensive incorporation of L-Norleucine, 5,5-difluoro- is the use of auxotrophic host organisms, typically Escherichia coli strains, that are incapable of synthesizing a specific canonical amino acid. nih.govtue.nl This technique has been successfully employed for the global replacement of natural amino acids with various analogs, including other fluorinated amino acids. nih.gov

The process involves growing the auxotrophic strain in a minimal medium where the corresponding natural amino acid (e.g., methionine or leucine) is depleted and replaced with L-Norleucine, 5,5-difluoro-. tue.nlnih.gov The cellular translation machinery then utilizes the supplied analog, leading to its widespread incorporation at all codon positions designated for the natural amino acid throughout the proteome. nih.gov For instance, studies with the methionine analog 2-amino-5-hexenoic acid in a methionine auxotroph resulted in approximately 85% substitution. tue.nl Similarly, the incorporation of 5,5,5-trifluoro-isoleucine into a model protein in an isoleucine auxotrophic E. coli strain achieved a replacement level of over 93%. nih.gov This high-efficiency substitution demonstrates the viability of auxotrophic systems for producing proteins where all instances of a specific residue are replaced by the fluorinated analog.

For applications requiring the insertion of L-Norleucine, 5,5-difluoro- at a single, defined position within a protein, genetic code expansion offers unparalleled precision. nih.govyale.edu This sophisticated in vivo method involves repurposing a codon, typically a nonsense or stop codon like the amber codon (UAG), to encode the non-canonical amino acid. researchgate.net

Successful site-specific incorporation relies on the introduction of an orthogonal aminoacyl-tRNA synthetase/tRNA pair into the expression host. yale.edu This engineered synthetase is designed to specifically recognize and charge its cognate tRNA with L-Norleucine, 5,5-difluoro-, while not cross-reacting with any endogenous amino acids or tRNAs. melnikovlab.com The engineered tRNA, in turn, has its anticodon modified to recognize the repurposed codon (e.g., UAG) on the messenger RNA (mRNA) template during translation. yale.edu When the ribosome encounters this codon, the charged orthogonal tRNA delivers L-Norlecluse, 5,5-difluoro-, resulting in its insertion at the desired site in the growing polypeptide chain. researchgate.net This technology enables the precise engineering of proteins to study structure-function relationships or to introduce unique chemical functionalities at specific locations.

Table 1: Comparison of Incorporation Strategies for L-Norleucine, 5,5-difluoro-

| Feature | Auxotrophic Host Systems | Genetic Code Expansion |

|---|---|---|

| Incorporation Type | Global Substitution | Site-Specific |

| Mechanism | Utilizes endogenous translational machinery in an amino acid-depleted medium. tue.nl | Requires an engineered, orthogonal tRNA/synthetase pair and a repurposed codon. yale.edu |

| Precision | Low (all instances of a specific amino acid are replaced) | High (single, defined site is modified) |

| Typical Efficiency | High (often >85% global replacement). tue.nlnih.gov | Variable, depends on the efficiency of the orthogonal pair and codon suppression. nih.gov |

| Primary Requirement | Host strain auxotrophic for a natural amino acid (e.g., methionine). | Validated orthogonal tRNA/synthetase pair specific for the ncAA. |

Efficiency and Selectivity of L-Norleucine, 5,5-difluoro- Incorporation

The success of incorporating a non-canonical amino acid is measured by the efficiency (yield of modified protein) and selectivity (fidelity of incorporation).

In auxotrophic systems, the efficiency of incorporation is often high but depends on how well the endogenous aminoacyl-tRNA synthetase recognizes and activates the analog. tue.nl For the analog to be incorporated, it must compete successfully with any residual levels of the natural amino acid. nih.gov The selectivity of the native synthetase is a critical factor. For example, the E. coli isoleucyl-tRNA synthetase was found to activate 5,5,5-trifluoro-isoleucine, albeit with a specificity constant (kcat/Km) 134-fold lower than that for isoleucine. nih.gov Despite this lower kinetic efficiency, the in vivo incorporation rate was over 93%, demonstrating that even a moderately less-preferred substrate can be incorporated with high efficiency under auxotrophic conditions. nih.gov

Post-Translational Modification and Chemical Derivatization of L-Norleucine, 5,5-difluoro- Containing Peptides/Proteins

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can significantly alter their function, localization, or stability. nih.govnih.gov L-Norleucine, 5,5-difluoro- is specifically designed to influence PTMs by acting as a stable isostere of methionine. clockss.org

Methionine residues are particularly susceptible to oxidation under physiological conditions, a PTM that converts the sulfur atom to methionine sulfoxide (B87167). clockss.org This modification can drastically reduce or abolish the biological activity of peptides and proteins. nih.gov The difluoromethyl (CF2) group of L-Norleucine, 5,5-difluoro- is isosteric to the sulfur atom of methionine but is chemically inert to oxidation. clockss.org Therefore, the primary impact of incorporating this analog is the prevention of this specific, often detrimental, PTM. By replacing oxidation-prone methionine residues, L-Norleucine, 5,5-difluoro- can confer enhanced stability and a longer functional lifetime to the resulting peptide or protein.

While the 5,5-difluoro- moiety itself is not typically a substrate for known PTMs and is generally used for its chemical stability, the rest of the protein containing this analog remains susceptible to the full range of other PTMs, such as phosphorylation, glycosylation, or ubiquitination, at other relevant amino acid sites. sigmaaldrich.comnews-medical.net Similarly, standard chemical derivatization techniques targeting other reactive side chains (e.g., lysines, cysteines) can still be applied to proteins containing L-Norleucine, 5,5-difluoro-, allowing for the attachment of labels, tags, or other chemical probes.

Structural Biology and Conformational Studies

Impact of 5,5-difluoro-Norleucine Incorporation on Protein Folding and Stability

The introduction of fluorinated amino acids into the hydrophobic core of proteins is a recognized strategy for modulating their stability. nih.gov The incorporation of L-Norleucine, 5,5-difluoro- is primarily conceptualized as a substitution for methionine. The key rationale is the replacement of the oxidizable sulfur atom in methionine with a stable, non-oxidizable difluoromethylene group. clockss.org This substitution is designed to enhance the protein's resistance to oxidative damage, a common cause of protein inactivation, thereby contributing to its functional stability over time. clockss.org

The CF₂ group is isosteric with a sulfur atom in terms of its van der Waals size, suggesting it can be accommodated within a protein's core with minimal steric disruption. clockss.org While extensive fluorination of hydrophobic side chains, such as in hexafluoroleucine, has been shown to significantly increase thermodynamic stability against thermal and chemical denaturation, the effect of the more conservative difluoro- substitution in F₂Nle is more nuanced. nih.gov The primary stability enhancement comes from its inertness to oxidation compared to methionine. clockss.org General studies on fluorinated aliphatic amino acids suggest that the increased hydrophobicity of the fluorinated side chain contributes favorably to the hydrophobic effect, which is a principal driving force for protein folding.

| Amino Acid | Side Chain | Key Feature | Oxidation Sensitivity |

|---|---|---|---|

| Methionine | -CH₂-CH₂-S-CH₃ | Contains a thioether group | High (oxidizes to sulfoxide (B87167) and sulfone) |

| Norleucine | -CH₂-CH₂-CH₂-CH₃ | Linear hydrocarbon chain | Low (chemically inert) |

| L-Norleucine, 5,5-difluoro- | -CH₂-CH₂-CH₂-CHF₂ | Terminal difluoromethylene group | Low (oxidation-resistant) |

Analysis of Protein Secondary and Tertiary Structure Perturbations

A critical consideration for the use of non-canonical amino acids as probes is that they should not significantly perturb the native structure of the protein. Studies involving the incorporation of structurally similar analogs, such as 5,5'-difluoroleucine, have demonstrated that fluorinated aliphatic side chains are well-tolerated within protein structures. nih.gov High-resolution crystal structures of proteins substituted with these analogs show a high degree of structural conservation in the protein backbone and most side chains. nih.gov

Conformational Preferences of the 5,5-difluoro-Norleucine Side Chain within Protein Environments

The conformational behavior of amino acid side chains is fundamental to protein structure and function. nih.gov The introduction of fluorine atoms can influence these preferences. Research on analogous fluorinated amino acids reveals that the difluoromethyl group (CHF₂) at the end of an aliphatic chain has distinct conformational preferences. nih.gov

Within the confined environment of a protein's core, the 5,5-difluoronorleucine side chain is expected to adopt specific rotameric states to optimize packing and van der Waals interactions. Studies on 5,5'-difluoroleucine have shown that its terminal fluorinated groups have a strong preference for staggered rotamers and can become locked into a single conformational state. nih.gov This restriction of rotational freedom is a consequence of the steric interactions within the tightly packed protein interior. The specific rotamer adopted is influenced by the local protein environment, and this conformational locking is a key feature exploited in spectroscopic studies. nih.govnih.gov

Enzyme Interactions and Mechanistic Biochemistry of L Norleucine, 5,5 Difluoro

The study of L-Norleucine, 5,5-difluoro-, a synthetic amino acid, offers significant insights into enzyme mechanisms, substrate interactions, and metabolic pathways. Its unique structure, featuring a difluoromethylene group in place of the sulfur atom of methionine, makes it a valuable tool in biochemical and mechanistic investigations.

Development and Application As a Biochemical Tool

Design of Peptidic Probes for Molecular Interactions

The design of peptidic probes is fundamental to unraveling complex biological processes. These probes serve as molecular tools to investigate protein-protein interactions, enzyme-substrate recognition, and receptor binding. The incorporation of 5,5-difluoro-L-norleucine into peptidic sequences offers a distinct advantage by enhancing metabolic stability and providing a unique spectroscopic signature for analytical purposes.

A primary application of F2Nle in peptide design is as an oxidation-resistant mimic of methionine. clockss.org The sulfur atom in methionine is susceptible to oxidation under physiological conditions, which can lead to a significant reduction in the biological activity of methionine-containing peptides. clockss.org By replacing methionine with F2Nle, where the sulfur atom is substituted with a difluoromethylene (CF2) group, the resulting peptide becomes resistant to such oxidative degradation. clockss.org This strategy has been successfully employed in the synthesis of analogs of biologically active peptides, such as the chemotactic peptide fMLP and the opioid peptide Met-enkephalin. clockss.org The F2Nle-containing analogs retain biological activity, demonstrating the validity of this substitution as a tool for creating more robust peptidic probes. clockss.org

| Peptide Analog | Parent Peptide | Amino Acid Substitution | Key Advantage |

| [F2Nle]-fMLP | fMLP | Methionine -> 5,5-difluoro-L-norleucine | Resistance to oxidation, maintained chemotactic activity |

| [F2Nle]-Met-enkephalin | Met-enkephalin | Methionine -> 5,5-difluoro-L-norleucine | Resistance to oxidation, maintained opioid receptor binding |

Strategies for Protein Engineering and Functional Modulation

The introduction of fluorinated amino acids into proteins is a powerful strategy for modulating their structure, stability, and function. 5,5-difluoro-L-norleucine, along with other fluorinated analogs, provides a means to systematically alter the physicochemical properties of proteins, leading to enhanced stability and the ability to probe protein dynamics using fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.

Incorporating highly fluorinated analogs of hydrophobic amino acids, such as 5,5'-difluoroleucine, can significantly enhance protein stability against thermal and chemical denaturation. researchgate.netnih.gov This "fluorous effect" arises from the unique properties of the carbon-fluorine bond, which can strengthen hydrophobic interactions within the protein core. Studies have shown that substituting leucine residues with their fluorinated counterparts can increase the proteolytic stability of peptides and proteins, a critical factor for the development of therapeutic peptides. beilstein-journals.org

Furthermore, the presence of the fluorine atoms in 5,5-difluoro-L-norleucine provides a sensitive and non-perturbing probe for ¹⁹F NMR studies. illinois.edunih.gov ¹⁹F NMR is a powerful technique for investigating protein conformation, dynamics, and ligand binding, as the chemical shift of the fluorine nucleus is highly sensitive to its local environment. illinois.edunih.gov The incorporation of 5,5'-difluoroleucine into proteins allows for the monitoring of specific sites within the protein structure. researchgate.netbohrium.com The large chemical shift dispersion observed in the ¹⁹F NMR spectra of proteins containing fluorinated leucines provides high-resolution information about the local environment of each labeled residue. researchgate.netillinois.edu This approach has been used to study conformational changes upon ligand binding in proteins like the E. coli leucine-specific binding protein. nih.gov

A key factor influencing the ¹⁹F NMR chemical shifts is the γ-gauche effect, which relates to the conformation of the amino acid side chain. researchgate.netillinois.edu This effect can be exploited to gain detailed insights into the conformational states of the protein under different conditions.

| Protein Engineering Strategy | Application of 5,5-difluoro-L-norleucine | Outcome | Analytical Technique |

| Enhanced Protein Stability | Substitution of leucine residues | Increased resistance to thermal and chemical denaturation, enhanced proteolytic stability | Circular Dichroism, Protease Digestion Assays |

| Probing Protein Structure and Dynamics | Site-specific incorporation | Monitoring of local environment and conformational changes | ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy |

Development of Sensors and Bio-orthogonal Labels

The development of chemical tools for the specific and non-invasive labeling of biomolecules in their native environment is a major goal in chemical biology. Bio-orthogonal chemistry, which involves reactions that can proceed in living systems without interfering with native biochemical processes, provides a powerful platform for creating such tools. nih.govyoutube.comnih.gov While 5,5-difluoro-L-norleucine is not typically the reactive handle itself, its incorporation into proteins provides a platform for the attachment of bio-orthogonal labels and the development of novel sensors.

The general strategy involves the genetic encoding of a non-canonical amino acid, which can then be selectively reacted with a probe carrying a complementary functional group. nih.gov This two-step labeling approach allows for the site-specific introduction of fluorophores, affinity tags, or other reporters. The principles of incorporating non-canonical amino acids, such as fluorinated derivatives, are well-established for this purpose.

One of the most prominent bio-orthogonal reactions is the inverse electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne. nih.govresearchgate.net By engineering a protein to contain a strained dienophile, it can be specifically labeled with a tetrazine-functionalized probe. While direct examples of using 5,5-difluoro-L-norleucine to carry the reactive group for bio-orthogonal labeling are not prevalent in the reviewed literature, its role in creating stable and well-defined protein scaffolds for the incorporation of other reactive non-canonical amino acids is a viable strategy.

Furthermore, the unique properties of fluorinated amino acids can be harnessed in the design of fluorescent probes. Peptide-based fluorescent probes can be designed to report on specific biological events, such as enzyme activity or the presence of specific analytes. beilstein-journals.orgmdpi.com The incorporation of fluorinated amino acids can influence the photophysical properties of the probe or enhance its binding affinity and selectivity to the target molecule.

| Bio-orthogonal Chemistry Application | Role of Fluorinated Amino Acids (General Principle) | Key Reaction |

| Site-Specific Protein Labeling | Incorporation into protein to serve as an attachment point for a bio-orthogonal handle | Inverse electron-demand Diels-Alder (IEDDA), Strain-promoted azide-alkyne cycloaddition (SPAAC) |

| Development of Fluorescent Sensors | Modulation of probe stability, binding affinity, and photophysical properties | Analyte-induced conformational change leading to a change in fluorescence |

Future Directions in L Norleucine, 5,5 Difluoro Research

Advancements in Synthetic Methods for Broader Accessibility

The utility of L-Norleucine, 5,5-difluoro- in various research applications is fundamentally dependent on its availability. While methods for its synthesis exist, future research will likely focus on developing more efficient, scalable, and cost-effective synthetic routes. Key areas for advancement include:

Development of Novel Fluorination Reagents: The introduction of the gem-difluoro moiety is a critical step in the synthesis. Research into new fluorinating agents that are safer, more selective, and yield higher efficiencies will be crucial. This could involve the use of modern electrophilic or nucleophilic fluorinating reagents to improve upon existing methods. mdpi.comnih.gov

Catalytic Asymmetric Synthesis: Establishing stereocontrol to exclusively produce the L-enantiomer is paramount for its biological applications. Future synthetic strategies will likely focus on the development of catalytic asymmetric methods, which would be more atom-economical and environmentally friendly than chiral auxiliary-based approaches. mdpi.com

Radiolabeling for In Vivo Imaging: The synthesis of 18F-labeled L-Norleucine, 5,5-difluoro- would enable its use as a tracer for Positron Emission Tomography (PET) imaging. nih.govnih.gov This would allow for the non-invasive visualization and quantification of biological processes in which this amino acid is involved.

| Synthetic Strategy | Potential Advantages |

| Novel Fluorination Reagents | Improved safety, selectivity, and efficiency |

| Catalytic Asymmetric Synthesis | High enantiopurity, atom economy, reduced waste |

| Streamlined Syntheses | Higher overall yields, reduced cost and time |

| 18F-Radiolabeling | Enables in vivo imaging with PET |

Integration with Advanced Structural Biology Techniques

The incorporation of L-Norleucine, 5,5-difluoro- into peptides and proteins offers a powerful tool for structural biologists. The fluorine atoms serve as sensitive probes for nuclear magnetic resonance (NMR) spectroscopy and can provide unique advantages in X-ray crystallography.

19F NMR Spectroscopy: The 19F nucleus is an excellent NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and the absence of background signals in biological samples. nih.govnih.gov Future research will involve incorporating L-Norleucine, 5,5-difluoro- into proteins to:

Probe Protein Structure and Dynamics: The chemical shift of the 19F nucleus is highly sensitive to its local environment, providing detailed information about protein folding, conformational changes, and ligand binding. nih.govnih.gov

Study Protein-Protein Interactions: Changes in the 19F NMR signal upon the interaction of a labeled protein with its binding partner can provide insights into the binding interface and the dynamics of the interaction. rsc.org

X-ray Crystallography: While fluorine is a small atom, the gem-difluoro group can influence crystal packing and provide phasing information in X-ray crystallography. Future studies could explore:

Enhanced Protein Stability: The incorporation of fluorinated amino acids has been shown to enhance the thermal and chemical stability of proteins, which can aid in the formation of high-quality crystals necessary for diffraction studies. nih.govacs.org

Structural Mimicry: As a methionine mimic, L-Norleucine, 5,5-difluoro- can be used to obtain crystal structures of proteins where the native methionine residue is prone to oxidation, thus providing a more accurate representation of the reduced state of the protein.

| Technique | Application |

| 19F NMR Spectroscopy | Probing protein structure, dynamics, and interactions |

| X-ray Crystallography | Aiding protein crystallization and providing structural insights |

Exploration of Novel Biochemical Applications as a Mechanistic Probe

Beyond its role as a simple methionine mimic, the unique electronic properties of the difluoromethyl group suggest that L-Norleucine, 5,5-difluoro- could be a valuable tool for investigating enzyme mechanisms.

Probing Enzyme Active Sites: The electron-withdrawing nature of the fluorine atoms can alter the pKa of nearby functional groups and influence electrostatic interactions within an enzyme's active site. By incorporating L-Norleucine, 5,5-difluoro- into a peptide substrate, researchers can probe the importance of specific interactions for catalysis.

Development of Enzyme Inhibitors: The stability of the C-F bond makes L-Norleucine, 5,5-difluoro- resistant to metabolic degradation. This property, combined with its ability to mimic natural amino acids, makes it an attractive scaffold for the design of potent and selective enzyme inhibitors. mdpi.comsemanticscholar.org Future work could focus on designing inhibitors for enzymes involved in disease pathways where methionine metabolism plays a key role.

Investigating Post-Translational Modifications: As an oxidation-resistant methionine analog, L-Norleucine, 5,5-difluoro- can be used to study the biological consequences of methionine oxidation, a common post-translational modification associated with oxidative stress and aging. By replacing methionine with this non-oxidizable analog, scientists can dissect the specific roles of methionine oxidation in cellular processes.

| Application | Rationale |

| Probing Enzyme Active Sites | The electronegativity of fluorine can perturb the active site environment. |

| Enzyme Inhibitor Design | Metabolic stability and structural mimicry of natural amino acids. |

| Studying Post-Translational Modifications | Resistance to oxidation allows for dissecting the role of methionine oxidation. |

Computational and Theoretical Studies for Predicting Biochemical Behavior

Computational and theoretical methods are becoming increasingly powerful tools for predicting and understanding the behavior of molecules in biological systems. Future research in this area will be critical for guiding the experimental application of L-Norleucine, 5,5-difluoro-.

Development of Accurate Force Fields: Molecular dynamics (MD) simulations are invaluable for studying the dynamics of proteins and their interactions with other molecules. The development of accurate force field parameters for fluorinated amino acids, including L-Norleucine, 5,5-difluoro-, is essential for reliable in silico studies. acs.orgbiorxiv.orgbiorxiv.org These parameters will allow for the simulation of proteins containing this unnatural amino acid, providing insights into its effects on protein structure, stability, and dynamics.

Quantum Mechanical (QM) Calculations: QM methods can provide a highly accurate description of the electronic structure of molecules. nih.gov Future QM studies on L-Norleucine, 5,5-difluoro- could be used to:

Calculate Rotamer Energies: Accurately determine the preferred conformations of the difluorinated side chain, which is crucial for understanding its impact on peptide and protein structure. nih.gov

Predict Interactions: Model the non-covalent interactions of the difluoromethyl group with other amino acid side chains and with water molecules, providing a deeper understanding of its behavior in a biological environment. nih.govyale.edu

Predicting Binding Affinities: By combining molecular docking with more advanced computational methods like free energy perturbation (FEP) or thermodynamic integration (TI), researchers can predict the binding affinity of peptides containing L-Norleucine, 5,5-difluoro- to their target proteins. This can aid in the rational design of more potent inhibitors or probes.

| Computational Method | Application |

| Molecular Dynamics (MD) | Simulating the behavior of proteins containing the amino acid. |

| Quantum Mechanics (QM) | Calculating conformational energies and predicting interactions. |

| Free Energy Calculations | Predicting the binding affinities of modified peptides. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.